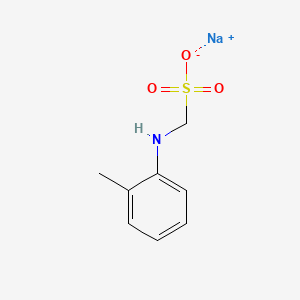
Sodium o-toluidinomethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium o-toluidinomethanesulphonate is an organic compound with the molecular formula C8H10NNaO3S. It is a sodium salt of o-toluidinomethanesulphonic acid and is used in various chemical and industrial applications. This compound is known for its unique chemical properties and versatility in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium o-toluidinomethanesulphonate can be synthesized through the sulfonation of o-toluidine followed by neutralization with sodium hydroxide. The general reaction involves the addition of sulfuric acid to o-toluidine to form o-toluidinomethanesulphonic acid, which is then neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where o-toluidine is reacted with sulfuric acid under controlled temperatures and pressures. The resulting o-toluidinomethanesulphonic acid is then neutralized with sodium hydroxide in a continuous process to yield the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium o-toluidinomethanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium o-toluidinomethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a stabilizing agent for certain enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium o-toluidinomethanesulphonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability.
Comparison with Similar Compounds
- Sodium dodecyl sulfate
- Sodium sulfinates
- Sodium sulfonates
Comparison: Sodium o-toluidinomethanesulphonate is unique due to its specific structure and reactivity. Unlike sodium dodecyl sulfate, which is primarily used as a surfactant, this compound has broader applications in organic synthesis and industrial processes. Compared to sodium sulfinates and sulfonates, it offers distinct reactivity patterns and can be used in specialized chemical reactions.
Properties
CAS No. |
28141-42-6 |
|---|---|
Molecular Formula |
C8H10NNaO3S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
sodium;(2-methylanilino)methanesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-7-4-2-3-5-8(7)9-6-13(10,11)12;/h2-5,9H,6H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
HVNSRKJRNXKPEA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















